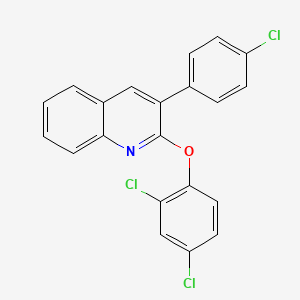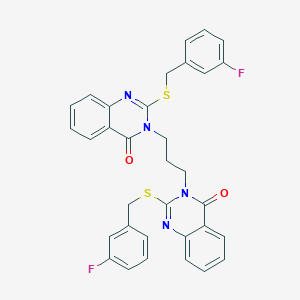
3,3'-(propane-1,3-diyl)bis(2-((3-fluorobenzyl)thio)quinazolin-4(3H)-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-(propane-1,3-diyl)bis(2-((3-fluorobenzyl)thio)quinazolin-4(3H)-one), also known as FPDI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FPDI belongs to the class of quinazolinone derivatives and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
This compound is part of a broader class of chemicals studied for their unique structural properties and potential applications in material science and pharmaceuticals. While the specific compound has limited direct references, research in related compounds provides insight into its potential applications and characteristics. For example, studies on similar quinazolinone derivatives highlight their synthesis, structural characterization, and potential as scaffolds in the development of new materials and bioactive molecules. One such study focused on the synthesis and structural characterization of bis(quinazolin)disulfide derivatives, showcasing the diverse synthetic pathways and crystal structures these compounds can exhibit (Rimaz et al., 2009).
Supramolecular Chemistry and Material Science
Research on bis(benzimidazole) derivatives and their interaction with aromatic carboxylic acids to form cocrystals emphasizes the importance of these compounds in supramolecular chemistry. These interactions often lead to the formation of complex 3D supramolecular structures, which have implications for material science, particularly in the development of novel materials with specific photoluminescence properties or molecular recognition capabilities (Cui et al., 2017).
Photocatalytic and Fluorescent Properties
The structural complexity and versatility of quinazolinone derivatives also lend themselves to studies in photocatalytic activities and fluorescence. For instance, coordination polymers constructed from bis(thiabendazole) and dicarboxylate linkers have been investigated for their fluorescence and photocatalytic properties. Such materials are explored for environmental applications, including the degradation of organic pollutants and sensing of metal ions (Huan et al., 2016).
Potential Bioactive Applications
While direct applications in bioactivity were not the focus of the queried studies, the structural motifs present in 3,3'-(propane-1,3-diyl)bis(quinazolinone derivatives) are often explored for their biological activity. Compounds with similar structures have been synthesized and assessed for their antimicrobial properties, suggesting potential areas of research where these compounds could be investigated for bioactive applications (Agh-Atabay et al., 2003).
Eigenschaften
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-3-[3-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26F2N4O2S2/c34-24-10-5-8-22(18-24)20-42-32-36-28-14-3-1-12-26(28)30(40)38(32)16-7-17-39-31(41)27-13-2-4-15-29(27)37-33(39)43-21-23-9-6-11-25(35)19-23/h1-6,8-15,18-19H,7,16-17,20-21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQAWTGYGNMAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)CCCN4C(=O)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26F2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


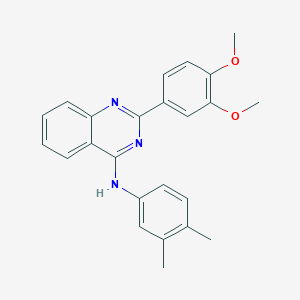


![{4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine](/img/structure/B2742742.png)

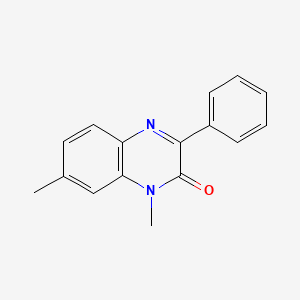
![1-(3,4-dimethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2742746.png)
![N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2742747.png)
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2742748.png)
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[4-(dimethylamino)phenyl]methanone](/img/structure/B2742749.png)
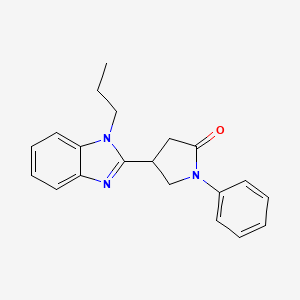
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide](/img/structure/B2742752.png)
